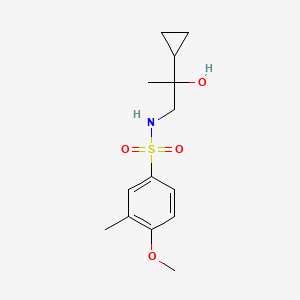

N-(2-cyclopropyl-2-hydroxypropyl)-4-methoxy-3-methylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its uses and applications in various fields such as medicine, research, and industry .

Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis process can vary greatly depending on the complexity of the molecule.Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic techniques such as NMR, IR, UV-Vis, etc. These techniques provide information about the connectivity of atoms, the presence of functional groups, and the overall 3D structure of the molecule .Chemical Reactions Analysis

The reactivity of a compound is determined by its structure. The functional groups present in the molecule, their arrangement, and the overall stability of the molecule all contribute to its reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, stability, reactivity, etc. These properties can be determined experimentally or predicted using computational methods.Aplicaciones Científicas De Investigación

Organic Synthesis and Chemical Properties

Research in organic chemistry often explores the synthesis and modification of sulfonamide compounds due to their significance in drug development and material science. For instance, the preparation of secondary amines from primary amines via 2‐nitrobenzenesulfonamides illustrates a methodological advancement in organic synthesis, highlighting the utility of sulfonamide derivatives in constructing complex amine structures (Kurosawa, Kan, & Fukuyama, 2003). Similarly, the synthesis of novel peripherally octa-substituted metallophthalocyanines demonstrates the role of sulfonamide groups in developing materials with potential applications in photodynamic therapy and fluorescence imaging (Kantekin et al., 2015).

Pharmacological and Biological Research

In the realm of pharmacological research, sulfonamides, including derivatives similar to the specified compound, have been investigated for their antitumor and antimicrobial activities. A study on the structure and gene expression relationship of antitumor sulfonamides provided insights into how these compounds affect cellular pathways and gene expression in cancer cells, advancing our understanding of their mechanism of action (Owa et al., 2002). Moreover, the synthesis and evaluation of dibenzensulfonamides for inducing apoptosis and autophagy pathways in cancer cells illustrate the therapeutic potential of sulfonamide derivatives in oncology (Gul et al., 2018).

Materials Science and Catalysis

Sulfonamide derivatives also find applications in materials science, particularly in the development of catalysts and functional materials. For example, the design and synthesis of sulfonated Schiff base copper(II) complexes as catalysts in alcohol oxidation demonstrate the utility of sulfonamide-based compounds in facilitating chemical transformations, with implications for green chemistry and industrial applications (Hazra et al., 2015).

Mecanismo De Acción

The mechanism of action of a compound, particularly in biological systems, is often complex and involves interactions with various biomolecules. Understanding the mechanism of action can provide insights into the compound’s potential uses.

Safety and Hazards

Propiedades

IUPAC Name |

N-(2-cyclopropyl-2-hydroxypropyl)-4-methoxy-3-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO4S/c1-10-8-12(6-7-13(10)19-3)20(17,18)15-9-14(2,16)11-4-5-11/h6-8,11,15-16H,4-5,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLLRCRJNVLZDEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCC(C)(C2CC2)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-cyclopropyl-2-hydroxypropyl)-4-methoxy-3-methylbenzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[Benzyl(methyl)amino]thiochromen-4-one](/img/structure/B2717214.png)

![(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2717216.png)

![Ethyl 3-(4-methylphenyl)-4-oxo-5-(4-phenylbutanoylamino)thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2717217.png)

![4-[(4-Isopropylbenzyl)oxy]benzenecarboxylic acid](/img/structure/B2717229.png)

![4-{2-[(4-Methoxybenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinyl}morpholine](/img/structure/B2717235.png)

![(Z)-methyl 2-(4-ethoxy-2-((5,6,7,8-tetrahydronaphthalene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2717236.png)

![N-[4-(6-ethoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B2717237.png)